physicochemical properties of 5-Fluoro-1H-indazole-3-carbonyl chloride
physicochemical properties of 5-Fluoro-1H-indazole-3-carbonyl chloride
An In-depth Technical Guide to 5-Fluoro-1H-indazole-3-carbonyl chloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Fluoro-1H-indazole-3-carbonyl chloride, a key reactive intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to explain the causality behind its properties, synthesis, and handling, ensuring both scientific integrity and practical utility.
Strategic Importance in Drug Discovery
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its structure is recognized by a wide range of biological targets, particularly protein kinases, making it a foundational component in the development of targeted therapies for oncology and inflammatory diseases.[3][4]
The Role of Fluorination and the Carbonyl Chloride Moiety:
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5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position is a strategic choice in drug design. Fluorine's high electronegativity can modulate the acidity of the indazole N-H, influence binding interactions with target proteins, and, crucially, block a potential site of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile.
-
3-Carbonyl Chloride: The acyl chloride at the 3-position transforms the stable indazole core into a highly versatile reactive intermediate. This functional group is an exceptionally efficient electrophile, primed for reaction with a vast array of nucleophiles (amines, alcohols, thiols) to rapidly generate libraries of amide, ester, and thioester derivatives. This capacity for diversification is paramount in structure-activity relationship (SAR) studies.[5]
Therefore, 5-Fluoro-1H-indazole-3-carbonyl chloride is not merely a chemical but a strategic tool for the efficient exploration of chemical space around a pharmacologically validated core.
Core Physicochemical Properties
While extensive experimental data for this specific reactive intermediate is not broadly published, its properties can be reliably determined from its chemical structure and inferred from its immediate precursor, 5-Fluoro-1H-indazole-3-carboxylic acid.
| Property | Data | Source / Rationale |
| Chemical Structure | ![]() | |
| Molecular Formula | C₈H₄ClFN₂O | Calculated |
| Molecular Weight | 198.58 g/mol | Calculated from precursor (C₈H₅FN₂O₂, MW: 180.14 g/mol ) by substituting -OH with -Cl.[6] |
| CAS Number | 130048-69-6 (Precursor Acid) | The direct CAS for the carbonyl chloride is not widely indexed; the precursor is 1077-96-9.[6] |
| Physical State | Off-white to yellow solid | Inferred from related indazole carboxylic acids and acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane). Reacts with protic solvents (water, alcohols). | Based on standard reactivity of acyl chlorides. |
| Stability & Moisture Sensitivity | Highly moisture-sensitive. Reacts with atmospheric humidity. Stable under inert, anhydrous conditions. | This is a defining characteristic of acyl chlorides. The compound will readily hydrolyze back to the parent carboxylic acid in the presence of water. |
Synthesis and Reactivity Profile
The primary utility of this compound stems from its synthesis and subsequent reactivity. The preparation is a standard, robust transformation in organic chemistry.
Synthesis Workflow
The logical and most common synthesis route involves the chlorination of the corresponding carboxylic acid.
Caption: Synthesis of the target carbonyl chloride from its carboxylic acid precursor.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol is a self-validating system; successful synthesis is confirmed by the subsequent reactivity and spectroscopic analysis of the product.
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Preparation (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).
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Solvent Addition: Add anhydrous toluene or dichloromethane (DCM) to create a slurry.
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Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise via syringe at room temperature. Causality: An excess of thionyl chloride is used to drive the reaction to completion and act as a co-solvent. Its boiling point (76 °C) allows for easy removal under vacuum.
-
Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Causality: DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.
-
Reaction: Heat the mixture to reflux (for toluene) or ~40 °C (for DCM) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.
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Work-up: Cool the reaction to room temperature. Remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. Trustworthiness: This step is critical. Any residual thionyl chloride can interfere with subsequent reactions. Co-evaporation with anhydrous toluene can help remove final traces.
-
Isolation: The resulting solid is typically 5-Fluoro-1H-indazole-3-carbonyl chloride, which is often used immediately in the next step without further purification due to its reactivity.
Reactivity
The compound's reactivity is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This is the cornerstone of its application in creating compound libraries for drug screening.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized carbonyl chloride is essential before its use.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum will show characteristic signals for the indazole core. Protons on the benzene ring will appear in the aromatic region (~7.0-8.5 ppm), with splitting patterns influenced by coupling to the fluorine atom.[7] The N-H proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[8]
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¹³C NMR: The most diagnostic signal is the carbonyl carbon (C=O), which is expected to be significantly downfield (>160 ppm).
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IR Spectroscopy: A strong, sharp absorption band characteristic of an acyl chloride C=O stretch will be observed at a high frequency, typically in the range of 1760-1810 cm⁻¹ . This is a clear indicator of successful conversion from the carboxylic acid, whose C=O stretch appears at a lower frequency (~1700 cm⁻¹).[8]
Analytical Protocol: Purity Assessment by HPLC
-
Method: A reverse-phase HPLC method is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Column: C18 stationary phase.
-
Detection: UV detection at ~254 nm.
-
Sample Preparation: A small aliquot of the crude product is carefully quenched with methanol to form the methyl ester, which is then diluted in the mobile phase for analysis. Causality: Direct injection of the acyl chloride would destroy the column. The stable methyl ester derivative is an excellent proxy for assessing the purity of the starting material.
Safety, Handling, and Storage
Due to its reactivity, stringent safety and handling procedures are mandatory. Information is synthesized from safety data sheets of analogous reactive compounds.[9][10][11]
Core Safety Requirements
-
Hazard Class: Corrosive, lachrymator (tear-producing), and moisture-sensitive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11]
-
Storage: Store in a tightly sealed container under a positive pressure of inert gas (Argon or Nitrogen). Place inside a desiccator in a cool, dry, well-ventilated area away from incompatible materials.
-
Incompatibilities: Water, alcohols, amines, strong bases, and oxidizing agents.[9]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of reactive acyl chlorides.
Application in Medicinal Chemistry Library Synthesis
The primary application is the parallel synthesis of amide libraries to explore structure-activity relationships.
Amide Library Synthesis Workflow
Caption: Workflow for utilizing the title compound in drug discovery.
This high-throughput approach allows researchers to rapidly synthesize hundreds of distinct molecules, each with a unique side chain appended to the privileged indazole core. Subsequent screening of this library against a biological target can quickly identify "hit" compounds with promising activity, guiding the next phase of drug development.[5]
References
- Vertex AI Search. (2009, April 29).
- Sigma-Aldrich. (2025, November 6).
- Fluorochem. 5-Fluoro-1H-indazole-3-carbaldehyde.
- Fisher Scientific.
- ChemScene.
- Wiley-VCH. (2007).
- Guidechem. (2022, May 8). How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ.
- Google Patents. (CN110452177A). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC.
- ChemicalBook. (2024, December 18). ALKYD RESIN | 63148-69-6.
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PubChem. 1H-Indazole-3-carbonyl chloride | C8H5ClN2O | CID 23189990. [Link]
- Molbase. 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9.
- SWGDRUG.org. (2014, October 16). 5-Fluoro-AMB.
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National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
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Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- CAS Common Chemistry. 1-Propanone, 3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1).
- Royal Society of Chemistry.
- BLD Pharm. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid.
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MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
- University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY.
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